2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of the compound’s structure, have been studied extensively for their potential biological activities .
Mode of Action
Compounds with thiophene and thiazole structures have been shown to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene and thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene and thiazole derivatives have been associated with a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The nitrothiophene moiety can be introduced via a nitration reaction of thiophene, followed by coupling with the thiazole ring. The final step involves the formation of the benzamide group through an amide coupling reaction with 2-fluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product would be the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene.
2-fluoro-N-[4-(4-aminothiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a nitrothiophene moiety and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, which incorporates a thiazole ring and a nitrothiophene moiety, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FN3O3S. The compound features:
- A thiazole ring which is known for its biological significance.
- A nitrothiophene group that may enhance its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the nitrothiophene moiety in this compound enhances its activity against various bacterial strains.
Microorganism | Zone of Inhibition (mm) | Concentration (mM) |
---|---|---|
E. coli | 10.5 | 8 |
S. aureus | 9 | 8 |
B. subtilis | 6 | 7.5 |
S. epidermidis | 7 | 7 |
This table summarizes the antimicrobial efficacy of related compounds, indicating that modifications can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
In vitro studies have shown that derivatives containing a thiazole ring demonstrate significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of apoptotic pathways mediated by caspases .
Case Studies
- Anticonvulsant Activity : A study explored the synthesis of thiazole derivatives and evaluated their anticonvulsant potential using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model. Compounds similar to this compound showed promising results, indicating potential therapeutic applications in epilepsy .
- Synergistic Effects : Research has also indicated that combining thiazole derivatives with cell-penetrating peptides can enhance their antibacterial efficacy, suggesting a novel approach to developing potent antimicrobial agents .
Properties
IUPAC Name |
2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S2/c15-10-4-2-1-3-9(10)13(19)17-14-16-11(7-23-14)12-5-8(6-22-12)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLFCDWXVVGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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